molecular formula C10H14BrN3O B14765942 1-(5-Bromopyridin-2-yl)-3-butylurea

1-(5-Bromopyridin-2-yl)-3-butylurea

Cat. No.: B14765942
M. Wt: 272.14 g/mol
InChI Key: CLTIJSUOFLIDRW-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-butylurea is a urea derivative featuring a 5-bromopyridin-2-yl group linked via a urea bridge (-NH-C(=O)-NH-) to a butyl chain. Its molecular formula is C₁₀H₁₄BrN₃O, with a molecular weight of 272.15 g/mol.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-butylurea

InChI

InChI=1S/C10H14BrN3O/c1-2-3-6-12-10(15)14-9-5-4-8(11)7-13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14,15)

InChI Key

CLTIJSUOFLIDRW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-butylurea typically involves the reaction of 5-bromopyridine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-butylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation and transition metal catalysts for facilitating substitution reactions .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-butylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can form halogen bonds with target proteins, influencing their activity. The butylurea moiety can interact with hydrophobic pockets in the target, enhancing binding affinity .

Comparison with Similar Compounds

Thiourea Analogs

Thiourea derivatives, such as 1-(5-bromopyridin-2-yl)-3-[2-(isoindolo[2,1-a]quinoxalin-6-ylamino)ethyl]thiourea, replace the urea oxygen with sulfur. Key differences include:

Parameter 1-(5-Bromopyridin-2-yl)-3-butylurea Thiourea Derivatives (e.g., )
Functional Group Urea (-NH-C(=O)-NH-) Thiourea (-NH-C(=S)-NH-)
Substituent Butyl chain Ethyl-linked isoindoloquinoxaline
Molecular Weight ~272.15 g/mol >400 g/mol (estimated)
Synthetic Yield Not reported 63–85%
HIV-1 RT Inhibition Not tested No significant activity

Key Findings :

Amine-Substituted Pyridine Derivatives

The compound 1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine () replaces the urea group with a dimethylpiperidinamine moiety:

Parameter This compound 1-(5-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Functional Group Urea Tertiary amine
Substituent Butyl chain N,N-dimethylpiperidine
Molecular Weight 272.15 g/mol 284.2 g/mol
Purity Not reported ≥95%
Biological Activity Unknown Not reported

Key Findings :

  • The dimethylpiperidine group introduces rigidity and increased steric bulk compared to the flexible butylurea chain, which may affect binding to biological targets.

Structural and Electronic Effects

  • Urea vs.
  • Alkyl vs. Aromatic Substituents : The butyl chain in the target compound offers linear hydrophobicity, while the ethyl-aromatic groups in thiourea analogs may introduce π-π stacking interactions but also steric clashes.
  • Flexibility : The urea/thiourea bridge allows conformational flexibility, whereas the piperidine ring in enforces a fixed geometry.

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